Fmoc-6-bromo-DL-tryptophan

Integrin targeting RGD peptide halotryptophan SAR

Fmoc-6-bromo-DL-tryptophan is a fluorenylmethoxycarbonyl-protected, racemic 6‑bromotryptophan derivative (C26H21BrN2O4, MW 505.36) supplied at ≥95% purity. The bromine atom at the indole 6‑position imparts distinct steric and electronic properties while serving as a synthetic handle for palladium‑catalyzed late‑stage diversification, a capability absent in chloro‑ and fluoro‑analogues.

Molecular Formula C26H21BrN2O4
Molecular Weight 505.4 g/mol
CAS No. 753504-16-4
Cat. No. B1390335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-6-bromo-DL-tryptophan
CAS753504-16-4
Molecular FormulaC26H21BrN2O4
Molecular Weight505.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O
InChIInChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)
InChIKeyYJIHXRJOKTXCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Fmoc-6-Bromo-DL-Tryptophan (CAS 753504-16-4) Is the Strategic Building Block for Halogenated Peptide Synthesis


Fmoc-6-bromo-DL-tryptophan is a fluorenylmethoxycarbonyl-protected, racemic 6‑bromotryptophan derivative (C26H21BrN2O4, MW 505.36) supplied at ≥95% purity . The bromine atom at the indole 6‑position imparts distinct steric and electronic properties while serving as a synthetic handle for palladium‑catalyzed late‑stage diversification, a capability absent in chloro‑ and fluoro‑analogues [1]. These features make it a non‑interchangeable building block for structure–activity relationship (SAR) programs and peptide‑based probe development.

Fmoc-6-Bromo-DL-Tryptophan (CAS 753504-16-4) – Why In‑Class Halotryptophans Cannot Be Simply Interchanged


Although Fmoc‑protected halotryptophans share a common core, their biological activity in peptide contexts depends critically on halogen identity and regiochemistry. In a standardized cyclic RGD peptide assay, integrin αvβ3 binding affinity and selectivity over α5β1 vary substantially between 6‑bromo, 6‑chloro, 7‑bromo, and unsubstituted tryptophan [1]. Moreover, only bromo‑ and iodo‑substituted tryptophans are amenable to Suzuki–Miyaura cross‑coupling, enabling the construction of biaryl architectures that are inaccessible from chloro‑ or fluoro‑precursors [1]. Consequently, substituting one halotryptophan for another without experimental validation risks compromising both pharmacological activity and synthetic versatility.

Fmoc-6-Bromo-DL-Tryptophan (CAS 753504-16-4) – Quantitative Differentiation Evidence Against Closest Comparators


6‑Bromo RGD Peptide vs. 6‑Chloro and Unsubstituted Tryptophan: Integrin αvβ3 Affinity and Selectivity

In a solid‑phase binding assay using isolated integrins, cyclic RGD peptide 25 (6‑Br‑Trp) displayed an IC50 of 0.53 nM for αvβ3 and a selectivity ratio (α5β1/αvβ3) of 82:1, while the 6‑chloro analogue (peptide 24) gave IC50 0.24 nM with a ratio of 163:1. The unsubstituted tryptophan reference (peptide 31) showed IC50 1.15 nM and a ratio of only 8.6:1 [1]. Thus, 6‑bromination improved αvβ3 affinity 2.2‑fold and selectivity 9.5‑fold over the natural Trp, while offering a distinct selectivity window compared to 6‑chloro substitution.

Integrin targeting RGD peptide halotryptophan SAR

Exclusive Late‑Stage Diversification: Bromotryptophan Enables Suzuki–Miyaura Cross‑Coupling Unavailable to Chloro/Fluoro Analogues

The Kemker study demonstrates that bromotryptophan‑containing RGD peptides undergo palladium‑catalyzed Suzuki–Miyaura cross‑coupling with aryl boronic acids to introduce biaryl motifs, a transformation that fails with chloro‑ or fluoro‑tryptophans under identical conditions [1]. The resulting biaryl‑modified peptide 29 (7‑(anthr‑9‑yl)) retained high αvβ3 affinity (IC50 0.59 nM) and achieved a remarkable selectivity ratio of 407:1 over α5β1, while also maintaining low affinity for αIIbβ3 (IC50 >10,000 nM) [1].

Late‑stage functionalization Suzuki–Miyaura coupling biaryl peptides

Regiochemical Precision: 6‑Bromo vs. 5‑Bromo and 7‑Bromo Tryptophan in Identical RGD Scaffolds

The same study compared bromine substitution at positions 5, 6, and 7 of the indole ring in the cyclic RGD peptide c(RGDw(‑X)V). The 7‑bromo isomer (peptide 17) showed IC50 αvβ3 = 0.62 nM and a selectivity ratio of 120:1, whereas the 6‑bromo isomer (peptide 25) gave IC50 0.53 nM and a ratio of 82:1. Although both isomers outperform unsubstituted Trp (IC50 1.15 nM, ratio 8.6:1), the 6‑bromo variant provides a 1.2‑fold potency advantage combined with a 1.5‑fold lower selectivity ratio relative to the 7‑bromo isomer [1]. Data for 5‑bromo were not reported in this head‑to‑head series.

Regioselectivity halotryptophan isomer integrin αvβ3

High‑Value Application Scenarios for Fmoc-6-Bromo-DL-Tryptophan (CAS 753504-16-4) Driven by Evidence


Integrin αvβ3‑Targeted Imaging Probe Development via Late‑Stage Biaryl Conjugation

The bromine‑specific Suzuki–Miyaura cross‑coupling capability [1] allows researchers to append fluorophores, chelators, or cytotoxic payloads to an RGD peptide scaffold after solid‑phase synthesis. The resulting biaryl‑modified probes retain low‑nanomolar αvβ3 affinity and sub‑micromolar selectivity over α5β1 and αIIbβ3 [1], enabling high‑contrast imaging of αvβ3‑overexpressing tumors without significant platelet integrin interference.

Structure–Activity Relationship (SAR) Optimization of Halogenated Peptide Leads

The distinct affinity–selectivity profile of 6‑bromo‑Trp relative to 6‑chloro‑, 7‑bromo‑, and unsubstituted Trp [1] provides medicinal chemists with a quantitative SAR data set to rationally select the optimal halogen and regioisomer for a given target. This evidence‑based selection reduces the number of synthetic iterations required to reach a lead peptide with the desired potency and integrin subtype selectivity.

Construction of Chemically Diversified Cyclic Peptide Libraries

Because only bromo‑ and iodo‑tryptophans are competent for palladium‑catalyzed cross‑coupling [1], Fmoc-6-bromo-DL-tryptophan is the building block of choice for generating libraries of biaryl‑modified cyclic peptides. Such libraries can explore chemical space beyond canonical amino acids, accessing new‑to‑nature motifs with enhanced pharmacological properties.

Synthesis of Bromotryptophan‑Containing Conopeptides for Neuroprotection Research

The 6‑bromo‑tryptophan residue is a key component of naturally occurring conopeptides that exhibit anticonvulsant and neuroprotective activities [2]. Using Fmoc-6-bromo-DL-tryptophan in solid‑phase peptide synthesis provides a direct route to these modified peptides, enabling preclinical evaluation of their therapeutic potential in epilepsy and neurodegeneration models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-6-bromo-DL-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.